molecular formula C12H12O3 B2476028 5-Formyl-indan-1-one 1,2-ethanediol ketal CAS No. 908860-66-2

5-Formyl-indan-1-one 1,2-ethanediol ketal

Cat. No.: B2476028
CAS No.: 908860-66-2
M. Wt: 204.225
InChI Key: XWXCHFBHCGXDJI-UHFFFAOYSA-N
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Description

5-Formyl-indan-1-one 1,2-ethanediol ketal: is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It is a derivative of indanone, where the formyl group is protected by forming a ketal with 1,2-ethanediol. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-indan-1-one 1,2-ethanediol ketal typically involves the protection of the formyl group of 5-formyl-indan-1-one using 1,2-ethanediol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Formyl-indan-1-one 1,2-ethanediol ketal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Formyl-indan-1-one 1,2-ethanediol ketal is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new chemical reactions and methodologies .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a building block for the development of drugs and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .

Comparison with Similar Compounds

    5-Formyl-indan-1-one: The parent compound without the ketal protection.

    5-Formyl-indan-1-one 1,3-propanediol ketal: A similar compound where the formyl group is protected with 1,3-propanediol instead of 1,2-ethanediol.

Uniqueness: 5-Formyl-indan-1-one 1,2-ethanediol ketal is unique due to its specific protection of the formyl group, which allows for selective deprotection and targeted chemical reactions. This makes it a valuable intermediate in organic synthesis and research .

Biological Activity

5-Formyl-indan-1-one 1,2-ethanediol ketal is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes an indanone moiety and an ethanediol ketal. The synthesis typically involves the condensation of indanone derivatives with ethanediol under acidic conditions, leading to the formation of the ketal. The compound can be purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various synthesized compounds showed that derivatives of indanone, including this ketal, demonstrated inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for certain strains were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These findings suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, though further mechanistic studies are necessary to elucidate the exact mode of action .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. In one study, the compound was tested against HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The results indicated that it exhibited cytotoxic effects with IC50 values as follows:

Cell LineIC50 (µg/mL)
HeLa30
CaCo-225

These results suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

The mechanism underlying the biological activity of this compound is not fully understood but is believed to involve interaction with cellular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate pathways associated with inflammation and cell cycle regulation, contributing to its anticancer and antimicrobial effects.

Case Studies

Several case studies have highlighted the therapeutic potential of indanone derivatives, including this ketal:

  • Anticancer Study : A recent investigation into the efficacy of various indanone derivatives revealed that modifications at the carbonyl position significantly enhanced anticancer activity. The study noted that compounds similar to 5-Formyl-indan-1-one showed promising results in reducing tumor growth in xenograft models .
  • Antimicrobial Evaluation : Another study focused on synthesizing a series of indanone derivatives for antimicrobial testing. The findings indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against resistant bacterial strains .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-5'-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-8-9-1-2-11-10(7-9)3-4-12(11)14-5-6-15-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXCHFBHCGXDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)C=O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908860-66-2
Record name 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-5'-carbaldehyde
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